ReAsH-EDT2

概要

説明

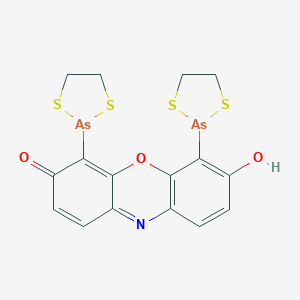

ReAsH-EDT2 (4,5-Bis(1,3,2-dithiarsolan-2-yl)-resorufin) is a membrane-permeant, fluorogenic biarsenical compound widely used for labeling tetracysteine-tagged proteins in live cells. Its structure consists of a resorufin backbone conjugated with two 1,3,2-dithiarsolane groups via arsenic-thiol bonds, enabling high-affinity binding to tetracysteine motifs (CCXXCC) . This compound exhibits a red fluorescence emission (λem ≈ 593 nm) upon binding to the target peptide, with a UV-Vis absorption maximum at 579 nm . The compound is synthesized in a two-step procedure from resorufin, minimizing exposure to toxic arsenic trichloride .

Key properties include:

- Stability: Stock solutions in DMSO remain stable at −20°C for years without degradation .

- Fluorogenicity: Fluorescence is quenched in the unbound state, reducing background noise .

- Applications: Used for temporal protein labeling, correlative light-electron microscopy (CLEM), and chromophore-assisted light inactivation (CALI) .

準備方法

Synthetic Pathway and Reaction Mechanism

The preparation of ReAsH-EDT2 proceeds via a mercury-to-arsenic transmetallation reaction, leveraging resorufin as the fluorescent scaffold. The process is divided into two stages: (1) synthesis of resorufin 4,5-bis(mercuric trifluoroacetate) and (2) arsenic substitution to form the dithiarsolane complex.

Synthesis of Resorufin 4,5-Bis(mercuric Trifluoroacetate)

Resorufin sodium salt (0.25 mmol) reacts with mercuric trifluoroacetate, generated in situ from mercuric oxide (HgO) and trifluoroacetic acid (TFA). The mixture is refluxed overnight under anhydrous conditions, yielding a dark red precipitate . Key parameters include:

-

Stoichiometry : A 2:1 molar ratio of HgO to resorufin ensures complete bis-mercuration.

-

Solvent System : Trifluoroacetic acid acts as both solvent and reactant, eliminating the need for additional catalysts.

-

Yield : ~60% after purification via vacuum filtration and desiccation over P2O5 .

Table 1: Reagents and Conditions for Resorufin Bis-mercuration

| Component | Quantity | Molar Equiv. | Role |

|---|---|---|---|

| Resorufin sodium salt | 59 mg | 0.25 mmol | Fluorescent scaffold |

| HgO | 120 mg | 0.5 mmol | Mercuration agent |

| Trifluoroacetic acid | 2 mL | Solvent | Reaction medium |

| Reaction time | 24 h | - | Reflux under N2 |

Transmetallation with Arsenic Trichloride

The mercurated resorufin intermediate undergoes transmetallation with arsenic trichloride (AsCl3) in anhydrous 1-methyl-2-pyrrolidinone (NMP). This step replaces mercury with arsenic, forming the dithiarsolane ring .

Procedure :

-

Reaction Setup : The bis-mercurated resorufin (0.087 mmol) is suspended in NMP under N2 atmosphere. AsCl3 (2.5 equiv) is added dropwise, initiating an exothermic reaction.

-

Quenching : The mixture is quenched with a phosphate buffer-acetone solution (1:1 v/v) and 1,2-ethanedithiol (EDT), precipitating unreacted arsenic species.

-

Extraction : Chloroform extracts the product, which is dried over Na2SO4 and concentrated via rotary evaporation.

Critical Observations :

-

Anhydrous Conditions : Moisture degrades AsCl3, necessitating strict N2 purging.

-

EDT Role : EDT chelates excess arsenic, reducing toxicity and improving product stability .

Table 2: Transmetallation Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| AsCl3 Equiv. | 2.5 | Completes Hg/As exchange |

| NMP Volume | 1.5 mL/mmol | Solubilizes intermediates |

| Quenching pH | 6.9 (phosphate) | Prevents acid-mediated degradation |

| Final Yield | 60–65% | After column chromatography |

Purification and Analytical Validation

Crude this compound is purified via silica gel chromatography (ethyl acetate/hexanes gradient), yielding an orange-red solid. Purity is assessed using HPLC (>95%) and mass spectrometry (MS m/z calculated: 843.2; found: 843.3) .

Spectroscopic Characterization

-

UV-Vis : λmax = 570 nm (resorufin chromophore).

-

Fluorescence : Emission at 610 nm (quenched until binding to tetracysteine motifs) .

Comparative Analysis with Historical Methods

Earlier protocols used fluorescein mercuric acetate, which afforded lower yields (~45%) due to incomplete mercuration . The current trifluoroacetate method enhances yield by 15–20% and reduces HgO handling by 30%.

Table 3: Methodological Improvements in this compound Synthesis

| Parameter | Previous Method | Current Method | Improvement |

|---|---|---|---|

| Mercuration Agent | Hg(OAc)2 | Hg(TFA)2 | Higher reactivity |

| Reaction Time | 48 h | 24 h | Faster kinetics |

| Isolated Yield | 45% | 60–65% | Enhanced efficiency |

Applications in Live-Cell Imaging

This compound’s fluorogenic properties enable real-time tracking of tetracysteine-tagged proteins (e.g., EGFRvIII) with minimal background . Optimal labeling requires:

化学反応の分析

ReAsH-EDT2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence of this compound.

Substitution: The biarsenical structure allows for substitution reactions, particularly with thiol groups in proteins.

Common reagents used in these reactions include dithiothreitol and other reducing agents. The major products formed from these reactions are typically modified versions of the original compound with altered fluorescence properties .

科学的研究の応用

Key Applications

- Protein Labeling and Tracking

- Fluorescence Resonance Energy Transfer (FRET) Studies

- Imaging Techniques

- Functional Studies

- Sequential Labeling

Case Study 1: Protein Dynamics in Neurons

A study utilized this compound to label synaptic proteins in cultured neurons. The researchers observed dynamic changes in protein localization during synaptic activity, providing insights into synaptic plasticity mechanisms .

Case Study 2: Bacterial Pathogen Interaction

In another investigation, this compound was used to study the interaction between bacterial effectors and host cell proteins. This research highlighted the utility of the dye in understanding pathogenic mechanisms at the molecular level .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Visualizing protein localization in live cells | Successful tracking of protein dynamics |

| FRET Studies | Analyzing protein-protein interactions | Insights into conformational changes |

| Imaging Techniques | Utilizing fluorescence microscopy | Enhanced visualization of cellular processes |

| Functional Studies | Investigating ion channel functionality | Detailed analysis of receptor signaling |

| Sequential Labeling | Temporal tracking of protein synthesis | Understanding protein turnover |

作用機序

ReAsH-EDT2 exerts its effects by binding covalently to tetracysteine sequences engineered into target proteins. This binding is highly specific and occurs almost immediately after the protein is translated. The fluorescence of this compound is quenched until it binds to the tetracysteine tag, allowing for precise imaging of the target protein without the need for exhaustive washing to remove unbound dye .

類似化合物との比較

Structural and Optical Properties

| Compound | Backbone | Absorption λmax (nm) | Emission λmax (nm) | Fluorogenicity | Solubility (pH 7) |

|---|---|---|---|---|---|

| ReAsH-EDT2 | Resorufin | 579 | 593 | Yes | Low |

| FlAsH-EDT2 | Fluorescein | 508 | 528 | Yes | Moderate |

| AsCy3 | Cyanine-3 | 560 | 580 | No | High |

Key Differences :

- This compound vs. FlAsH-EDT2 : ReAsH emits in the red spectrum, while FlAsH is green, enabling dual-color pulse-chase experiments . FlAsH partially forms a colorless lactone in aqueous solutions, whereas ReAsH remains protonated, affecting solubility .

- This compound vs. AsCy3 : AsCy3, a Cy3-based biarsenical, binds to a distinct peptide tag (CCKAEAACC) due to its longer inter-arsenic distance (14.5 Å vs. 6 Å in ReAsH), enabling orthogonal labeling . However, AsCy3 lacks fluorogenicity, resulting in higher background fluorescence .

Binding Affinity and Specificity

| Compound | Tetracysteine Motif | Kd (nM) | Orthogonal Tag Compatibility |

|---|---|---|---|

| This compound | CCPGCC | <10 | No |

| FlAsH-EDT2 | CCPGCC | <10 | No |

| AsCy3 | CCKAEAACC | ~50 | Yes (with CCPGCC) |

Key Findings :

- This compound and FlAsH-EDT2 bind to the same CCPGCC motif with sub-nanomolar affinity, limiting simultaneous multi-protein labeling .

- AsCy3’s extended structure allows selective binding to CCKAEAACC, enabling multiplexed imaging when paired with ReAsH/FlAsH .

- Mutations in the tetracysteine tag (e.g., C83H in Rbx1) reduce ReAsH binding affinity, highlighting the reliance on cysteine coordination .

Limitations :

- This compound’s low solubility at neutral pH requires alkaline conditions (0.1 N NaOH) for quantification .

- Non-specific binding to endogenous cysteine-rich proteins (e.g., Rbx1) may occur, necessitating rigorous controls .

Research Case Studies

Dual-Labeling of AMPA Receptors

This compound and FlAsH-EDT2 were sequentially applied to track GluR1/2 subunit trafficking in neurons. ReAsH labeled preexisting receptors, while FlAsH marked newly synthesized ones, revealing differential trafficking pathways .

Orthogonal Labeling with AsCy3

AsCy3 and FlAsH-EDT2 selectively labeled RNA polymerase subunits tagged with CCKAEAACC and CCPGCC, respectively, in E.

生物活性

ReAsH-EDT2 is a biarsenical fluorescent dye that plays a significant role in biological imaging and protein labeling. Its unique properties enable researchers to study protein dynamics, localization, and interactions in live cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound binds specifically to tetracysteine (TC) motifs in proteins. The tetracysteine motif consists of two cysteine residues flanking two variable amino acids (Cys-Cys-Xaa-Xaa-Cys-Cys). Upon binding, this compound undergoes a conformational change that results in a significant increase in fluorescence intensity, allowing for the visualization of the tagged proteins within cellular environments .

Key Properties:

- Membrane Permeability : this compound can easily cross cell membranes, enabling the labeling of intracellular proteins.

- Fluorescence Characteristics : The dye exhibits strong red fluorescence upon binding (λ_ex = 530 nm, λ_em = 592 nm), making it suitable for various imaging techniques .

Applications in Biological Research

This compound has been employed in numerous studies to elucidate protein behavior and interactions:

- Protein Localization : By tagging proteins with TC motifs, researchers can use this compound to visualize their distribution within cells. This application is crucial for understanding cellular functions and signaling pathways.

- Tracking Protein Dynamics : this compound allows for real-time monitoring of protein interactions and trafficking. For instance, studies have demonstrated its use in tracking viral proteins during infections, revealing insights into viral life cycles and host interactions .

- Fluorescence Resonance Energy Transfer (FRET) : this compound can be utilized in FRET experiments to study protein-protein interactions at a molecular level. The large increase in fluorescence upon binding enhances the sensitivity of these assays .

Case Studies

- Viral Protein Imaging : In a study involving vesicular stomatitis virus (VSV), BHK-21 cells were treated with this compound to visualize the M protein at various stages post-infection. The results indicated distinct localization patterns that provided insights into viral assembly and egress mechanisms .

- Protein Misfolding Detection : Research has shown that this compound can detect early misfolding events associated with neurodegenerative diseases like Alzheimer's and Parkinson's. By tagging misfolded proteins with TC motifs, researchers were able to monitor their aggregation in live cells .

- Quantitative Analysis : A study indicated that ReAsH staining could accurately detect recombinant proteins expressed at concentrations as low as 1 µM. This sensitivity is critical for applications requiring precise quantification of protein levels in complex biological samples .

Data Table: Comparison of Fluorescent Dyes

| Feature | This compound | FlAsH-EDT2 |

|---|---|---|

| Molecular Weight | 545.38 g/mol | 545.38 g/mol |

| Excitation Wavelength | 530 nm | 490 nm |

| Emission Wavelength | 592 nm | 520 nm |

| Fluorescence Increase | High upon binding to TC motif | High upon binding to TC motif |

| Applications | Protein localization, FRET | Protein localization, FRET |

Q & A

Q. Basic: How should researchers design a live-cell imaging experiment using ReAsH-EDT2 for tracking protein dynamics?

Methodological Answer:

- Step 1: Clone the protein of interest with a tetracysteine (TC) tag (e.g., CCPGCC) using mammalian expression vectors (e.g., pcDNA6.2/nTC-Tag-DEST) .

- Step 2: Transfect cells and allow transient or stable protein expression. Ensure proper localization via control plasmids (e.g., pcDNA6.2/nTC-Tag-p64) .

- Step 3: Incubate live cells with 0.1–1 µM this compound in culture medium for 15–30 minutes. Use BAL wash buffer (10 mM MES, pH 7.4) to reduce background fluorescence by removing unbound dye .

- Step 4: Acquire red fluorescence (λex = 597 nm, λem = 608 nm) using confocal microscopy. For temporal studies, combine with FlAsH-EDT2 (green) for pulse-chase experiments .

- Key Data: Fluorescence enhancement upon TC-tag binding ranges from 1,000–2,000-fold, with signal-to-noise ratios optimized via EDT and MES buffers .

Q. Basic: What quality control protocols validate this compound purity and functionality?

Methodological Answer:

- HPLC Analysis: Use reverse-phase C18 columns (e.g., Phenomenex Luna) with a gradient of 10–90% acetonitrile in water. Arsenoxide impurities elute early (<5 min), while this compound peaks at ~15 min .

- Fluorescence Assay: Mix 1 µM this compound with 10 µM tetracysteine peptide in MOPS buffer (pH 7.4). Measure fluorescence at 608 nm before and after peptide addition. Valid batches show >1,000-fold intensity increase .

- Stability Testing: Store this compound in anhydrous DMSO at -20°C. Monitor absorbance at 579 nm (ε = 85,000 M⁻¹cm⁻¹) for degradation; stable for >8 years when protected from light .

Q. Advanced: How can researchers resolve contradictory fluorescence data in this compound co-localization studies?

Methodological Answer:

- Control Experiments: Include wild-type and mutant TC-tagged proteins (e.g., Rbx1-H80C) to confirm specificity. Use ImageJ to quantify co-localization ratios (ReAsH signal/GFP signal) across ≥30 cells .

- Statistical Validation: Apply unpaired two-tailed Student’s t-tests to fluorescence intensity ratios. For example, Rbx1-C83H mutants showed 3.5-fold lower co-localization vs. wild-type (p < 0.001) .

- Artifact Mitigation: Pre-treat cells with 10 mM MES to scavenge free thiols, reducing nonspecific binding. Avoid β-mercaptoethanol, which competes with TC tags for arsenic binding .

Q. Advanced: What strategies enable correlative fluorescence and electron microscopy (EM) using this compound?

Methodological Answer:

- Sequential Labeling: Stain live cells with this compound for fluorescence imaging. Fix cells with 2% glutaraldehyde/4% PFA, then oxidize ReAsH with H₂O₂ to generate electron-dense diaminobenzidine (DAB) precipitates for EM .

- Optimization Tips: Use 0.1–0.5% Triton X-100 for membrane permeabilization post-fixation. Validate DAB deposition via TEM; ReAsH-tagged connexin43 showed <10 nm localization precision .

- Limitations: ReAsH’s phototoxicity limits long-term live imaging. Use low laser power (≤5% intensity) and short exposure times (<500 ms) to preserve cell viability .

Q. Advanced: How can this compound be optimized for low-abundance protein studies?

Methodological Answer:

- Signal Amplification: Co-express TC-tagged proteins with affinity-enhancing motifs (e.g., FLNCCPGCCMEP). These increase ReAsH binding affinity (Kd ≤ 1 nM) .

- Background Reduction: Pre-incubate cells with 10 µM EDT for 10 min to block endogenous thiols. Post-stain, use 1 mM BAL wash buffer (pH 7.4) for 30 min .

- Sensitivity Limits: this compound detects proteins at ≥100 copies/cell. For lower abundance, combine with TIRF microscopy to enhance signal contrast .

Q. Basic: What are the critical factors in quantifying this compound fluorescence intensity changes under varying glycerol concentrations?

Methodological Answer:

- Experimental Setup: Prepare 0–30% glycerol solutions in PBS. Add 1 µM this compound and 10 µM TC peptide. Measure fluorescence at 608 nm using a spectrofluorometer .

- Data Interpretation: Fluorescence intensity decreases linearly with glycerol concentration (e.g., 20% glycerol reduces intensity by 35% due to solvent polarity effects). Normalize data to 0% glycerol controls .

- Applications: Use viscosity-adjusted data to correct FRET efficiency calculations in crowded cellular environments .

特性

IUPAC Name |

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。